molecular formula C10H12ClNO3 B5122096 3-chloro-4,5-dimethoxy-N-methylbenzamide

3-chloro-4,5-dimethoxy-N-methylbenzamide

Cat. No.: B5122096
M. Wt: 229.66 g/mol
InChI Key: QOLCLTGTGJRHGG-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxy-N-methylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and anticancer research. This compound is supplied with a minimum purity of 95% and is characterized by its molecular formula (C 10 H 12 ClNO 3 ) and molecular weight of 229.66 g/mol. This benzamide scaffold is primarily investigated for its potential antiproliferative activity . Research into structurally similar compounds has demonstrated significant growth inhibition against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), breast cancer (MCF-7), and colon cancer (HTC-116, HT29) cells . The mechanism of action for related bioactive benzamides is associated with the disruption of tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis . The specific substitution pattern on the benzamide core, particularly the 4,5-dimethoxy and N-methyl groups, is a key structural feature explored in structure-activity relationship (SAR) studies aimed at developing new antitubulin agents . Research Applications: • Lead compound in anticancer drug discovery • Probe for studying tubulin dynamics and mitotic inhibition • Reference standard in SAR studies of benzamide derivatives This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-4,5-dimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12-10(13)6-4-7(11)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLCLTGTGJRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-dimethoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzoic acid.

    Amidation Reaction: The 3-chloro-4,5-dimethoxybenzoic acid is reacted with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro group.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-chloro-4,5-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various

Comparison with Similar Compounds

Cytotoxic Benzamide Derivatives

Several benzamide derivatives with chloro and methoxy substitutions exhibit notable cytotoxic activity. For example, (E)-3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one (5b) demonstrated potent cytotoxicity against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines, with IC50 values of 7.56–25.04 µg/mL. This compound outperformed etoposide, a standard chemotherapeutic agent, in efficacy against these cell lines .

Table 1: Cytotoxic Activity of 3-Chloro-4,5-dimethoxybenzamide Analogs

Compound Cell Line (IC50, µg/mL) Comparison to Etoposide Reference
5b MDA-MB-231: 7.56; SK-N-MC: 25.04 More effective
Etoposide MDA-MB-231: 9.72; SK-N-MC: 28.14 Baseline
Antiparasitic Analogs

A naphthoquinone analog featuring the 3-chloro-4,5-dimethoxyphenyl group showed antileishmanial activity against Leishmania major and antitrypanosomal activity against Trypanosoma brucei.

Structural Variants in Receptor Modulation
  • 4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic acid (42): This derivative, with cyclopentyloxy groups replacing methoxy substituents, was synthesized for retinoic acid receptor alpha (RARα) modulation.

Table 2: Structural and Functional Comparison of Benzamide Derivatives

Compound Key Structural Features Biological Activity Reference
3-Chloro-4,5-dimethoxy-N-methylbenzamide N-methyl, 3-Cl, 4,5-OCH3 Not reported (inference from analogs)
5b Benzylidene-chromanone hybrid Cytotoxic (IC50 7.56–25.04 µg/mL)
3-Chloro-4,5-dimethoxyphenyl (naphthoquinone analog) Naphthoquinone core Antiparasitic (toxic to Vero cells)
Compound 42 Cyclopentyloxy, carboxylic acid RARα modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4,5-dimethoxy-N-methylbenzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves condensation of 3-chloro-4,5-dimethoxybenzaldehyde (a key precursor) with methylamine derivatives under controlled conditions. Catalysts like piperidine are often used in Knoevenagel-type condensations to form intermediates, followed by amidation . Purification requires column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : To confirm substituent positions and methylamide group integration .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve crystal packing and bond angles using programs like SHELXL (for refinement) and SHELXS (for structure solution) .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure binding affinity (KiK_i).
  • Cellular Assays : Cytotoxicity screening (MTT assay) and apoptosis markers (flow cytometry) in relevant cell lines .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and stereochemical outcomes of derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the chloro position. Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions (e.g., demethylation). Catalysts like Pd(PPh3_3)4_4 facilitate cross-coupling reactions for derivatization . Kinetic studies (e.g., time-resolved NMR) are recommended to optimize pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. static crystal structures). Use:

  • Variable-Temperature NMR : To detect conformational flexibility.
  • DFT Calculations : Compare experimental (X-ray) and computed bond lengths/angles.
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging crystallographic datasets .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins.
  • QSAR Models : Corolate substituent electronic parameters (Hammett σ) with activity data.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key considerations include:

  • Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) for stereocontrol.
  • Continuous Flow Systems : Minimize racemization through precise temperature/residence time control.
  • Chiral HPLC : For purity validation during process optimization .

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